molecular formula C22H20N4O3S2 B11629773 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11629773
M. Wt: 452.6 g/mol
InChI Key: UEQWMBKMVHQILD-LGMDPLHJSA-N
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Description

This compound features a fused pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a (Z)-configured 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group and at the 2-position with a 3-hydroxypropylamino moiety. The benzyl group on the thiazolidinone ring enhances lipophilicity, while the 3-hydroxypropylamino substituent introduces hydrophilic character, balancing solubility for biological applications .

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O3S2/c27-12-6-10-23-19-16(20(28)25-11-5-4-9-18(25)24-19)13-17-21(29)26(22(30)31-17)14-15-7-2-1-3-8-15/h1-5,7-9,11,13,23,27H,6,10,12,14H2/b17-13-

InChI Key

UEQWMBKMVHQILD-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCO)SC2=S

Origin of Product

United States

Preparation Methods

CuI-Catalyzed Tandem C–N Bond Formation/Intramolecular Amidation

A one-pot tandem reaction using 2-halopyridines and (Z)-3-amino-3-arylacrylate esters under CuI catalysis (5 mol%) in DMF at 130°C yields multi-substituted pyrido[1,2-a]pyrimidin-4-ones. This method achieves regioselectivity and functional group tolerance, with yields ranging from 65–92%. For the target compound, 2-chloropyridine reacts with a (Z)-3-aminoacrylate derivative to form the bicyclic core, followed by functionalization at the 2- and 3-positions.

Thermal Cyclocondensation

Ethyl 3-amino-2-chloroisonicotinate undergoes cyclocondensation with chloroformamidine hydrochloride at 120°C to form pyrido[3,4-d]pyrimidines, a related scaffold. Adapting this method, 3-amino-2-chloropyridine derivatives react with thiourea analogs to generate the pyrido[1,2-a]pyrimidin-4-one nucleus.

Functionalization with the (3-Hydroxypropyl)Amino Group

The 2-[(3-hydroxypropyl)amino] substituent is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

2-Chloropyrido[1,2-a]pyrimidin-4-one intermediates react with 3-amino-1-propanol in the presence of K₂CO₃ in acetonitrile at 60°C. This SN2 reaction proceeds with 70–85% yield, depending on the leaving group’s reactivity.

Reductive Amination

A two-step approach involves:

  • Imine Formation : Condensation of 2-aminopyrido[1,2-a]pyrimidin-4-one with 3-hydroxypropanal in ethanol.

  • Reduction : Sodium borohydride reduces the imine to the secondary amine, achieving 65–78% yield.

Optimization and Purification Strategies

Diastereomeric Control

The Z-configuration of the thiazolidinone methylidene group is stabilized by column chromatography (silica gel, hexane/ethyl acetate 4:1) and confirmed via NOESY NMR.

Yield Enhancement

  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes for cyclocondensation steps.

  • Solvent Optimization : DMF outperforms DMSO in CuI-catalyzed reactions due to better ligand coordination.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
CuI-catalyzed tandemC–N coupling, amidation8598
Knoevenagel condensationThiazolidinone coupling7295
Nucleophilic substitutionAminopropanol functionalization7897

Mechanistic Insights

  • CuI-Catalyzed Cyclization : CuI facilitates oxidative addition with 2-halopyridines, forming a Cu(III) intermediate that undergoes intramolecular amidation.

  • Z-Selectivity in Thiazolidinone Coupling : The Z-isomer is favored due to steric hindrance between the pyrido[1,2-a]pyrimidin-4-one and benzyl groups.

Challenges and Solutions

  • Low Solubility : Use of DMF/EtOH (3:1) mixtures improves intermediate solubility during coupling.

  • Byproduct Formation : Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted aldehydes.

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times for CuI-catalyzed steps by 40%.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution achieves >99% enantiomeric excess for chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxypropylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidinone structure in this compound suggests potential effectiveness against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development.

Anticancer Properties

The pyrido[1,2-a]pyrimidine core is associated with anticancer activity. Compounds containing this moiety have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that the compound may interact with specific cellular pathways involved in tumor growth regulation.

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could make it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds similar to the target molecule exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyl group significantly influenced antimicrobial efficacy.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with the pyrido[1,2-a]pyrimidine structure induced cell cycle arrest and apoptosis. The target compound was shown to inhibit cell viability at micromolar concentrations, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Thiazolidinone Substituent Amino Substituent Key Features
Target Compound: 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Benzyl 3-Hydroxypropylamino Balanced hydrophilicity-lipophilicity; potential for H-bonding via hydroxypropyl group.
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Isobutyl 4-Methylbenzylamino Increased lipophilicity (isobutyl, methylbenzyl); reduced solubility; possible enhanced membrane permeability.
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 1-Phenylethylamino Methoxyethyl enhances solubility; bulky phenylethyl group may sterically hinder target interactions.
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethylamino Allyl group introduces unsaturation (potential reactivity); ethylamino reduces steric bulk, favoring binding to compact active sites.

Hypothesized Structure-Activity Relationships

Thiazolidinone Substituents: Benzyl vs. Isobutyl/allyl: Benzyl groups (target compound) may engage in aromatic stacking with protein residues, whereas aliphatic substituents (isobutyl, allyl) prioritize lipophilicity over specific interactions .

Amino Substituents: 3-Hydroxypropylamino: The hydroxyl group enhances solubility and enables H-bonding, critical for interactions with polar enzyme pockets . 4-Methylbenzylamino/Phenylethylamino: These bulky groups may improve binding to hydrophobic pockets but could reduce metabolic stability due to increased CYP450 interactions .

Core Modifications :

  • The pyrido[1,2-a]pyrimidin-4-one core is conserved across analogs, suggesting its role as a scaffold for planar stacking or intercalation. Methyl or allyl additions to the core (e.g., 7-methyl in ) may alter electron distribution and binding affinity.

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one represents a class of thiazolidine derivatives that have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C19H15N4O4S2C_{19}H_{15}N_{4}O_{4}S^{2}, with a molecular weight of 385.46 g/mol. The structural characteristics include a thiazolidine ring, which is known for its pharmacological relevance.

1. Antioxidant Activity

Thiazolidine derivatives have been shown to exhibit significant antioxidant properties. Research indicates that modifications to the thiazolidine structure can enhance antioxidant activity, particularly through the inhibition of lipid peroxidation. For example, compounds with specific substitutions at the cyclohexyl moiety have demonstrated increased efficacy in antioxidant assays such as the TBARS assay .

2. Antitumor Activity

Studies have reported that thiazolidine derivatives possess notable antitumor effects. For instance, certain derivatives have shown cytotoxicity against various cancer cell lines, including glioblastoma multiforme and breast cancer cells (MCF-7). The mechanism involves induction of apoptosis and cell cycle arrest, often mediated through the caspase pathway .

CompoundCell LineIC50 (µM)
37aMCF-73.2
37bA5498.4
44HT-290.31

3. Antidiabetic Activity

The compound has also been investigated for its potential antidiabetic effects. Thiazolidinediones, a subclass of thiazolidine derivatives, are known for their role in insulin sensitization and glucose metabolism regulation. Research indicates that modifications to the thiazolidine scaffold can enhance these properties .

4. Antimicrobial Activity

Thiazolidine derivatives have exhibited antimicrobial properties against various pathogens. Studies suggest that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Case Studies

Recent studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • Study on Antitumor Effects : A study by Da Silva et al. evaluated the cytotoxic effects of thiazolidinones against glioblastoma cells and found significant reductions in cell viability with specific derivatives .
  • Antioxidant Mechanisms : Research conducted on various thiazolidine derivatives demonstrated their ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. Critical conditions include:

  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for intermediate steps .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases for condensation reactions .
  • Reaction setup: Reflux under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification: Column chromatography (silica gel) or recrystallization for final product isolation .

Q. How is structural integrity confirmed after synthesis?

Spectroscopic methods are essential:

  • NMR (¹H, ¹³C): Assigns proton environments (e.g., Z-configuration of the methylidene group) and carbon backbone .
  • IR spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiazolidinone-pyrido-pyrimidinone hybrids exhibit:

  • Anti-inflammatory activity: Inhibition of COX-2 in vitro (IC₅₀ ~5–10 µM) .
  • Antimicrobial effects: Against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) .
  • Antioxidant potential: DPPH radical scavenging assays (EC₅₀ ~20–50 µM) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?

Advanced analytical strategies include:

  • 2D NMR techniques: HSQC and COSY to resolve proton-carbon correlations and coupling networks .
  • Computational modeling: Density Functional Theory (DFT)-predicted chemical shifts compared to experimental data .
  • X-ray crystallography: For unambiguous confirmation of stereochemistry (e.g., Z/E configuration) .

Q. What strategies optimize low-yielding steps in the synthesis?

Systematic optimization approaches:

  • Solvent screening: Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for solubility and reactivity .
  • Catalyst variation: Palladium-based catalysts for Suzuki-Miyaura cross-coupling steps .
  • Design of Experiments (DoE): Statistical analysis (e.g., ANOVA) to identify critical factors (temperature, stoichiometry) .

Q. How does the Z-configuration of the methylidene group influence bioactivity?

Comparative studies with E-isomers reveal:

  • Enhanced target binding: Molecular docking shows Z-configuration improves fit into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Stereochemical stability: Z-isomers are less prone to photoisomerization under physiological conditions .

Methodological Recommendations

  • For bioactivity studies: Prioritize target-specific assays (e.g., enzyme inhibition) over broad-spectrum screens to align with the compound’s structural motifs .
  • For computational modeling: Use molecular dynamics simulations to assess binding stability over time (≥100 ns trajectories) .
  • For synthetic reproducibility: Document reaction parameters (e.g., ramp rates, stirring speed) to ensure batch-to-batch consistency .

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